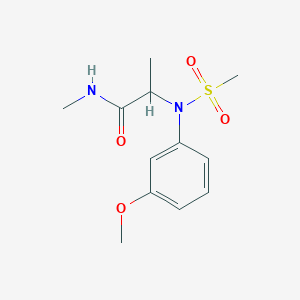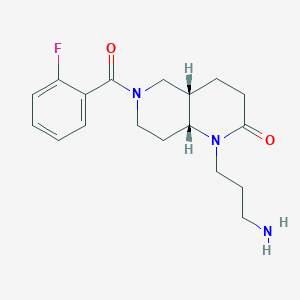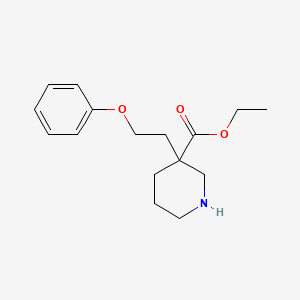![molecular formula C25H19NO4 B5493688 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5493688.png)
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as BQP, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BQP belongs to the class of pyranoquinoline compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to inhibit the production of inflammatory cytokines and chemokines, which are known to contribute to the development of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to scavenge free radicals and inhibit the production of ROS, which are known to contribute to cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is its relatively simple synthesis method, which makes it a potential candidate for large-scale production. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to possess potent anticancer activity against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, the low yield of the synthesis reaction and the limited understanding of the mechanism of action of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione are significant limitations for lab experiments.
将来の方向性
There are several future directions for research on 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One of the most promising areas of research is the development of new cancer therapies based on 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. Further studies are needed to understand the mechanism of action of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione and its potential applications in the treatment of various types of cancer. Another area of research is the development of new anti-inflammatory and antioxidant therapies based on 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. Further studies are needed to explore the potential applications of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione in the treatment of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases. Finally, further optimization of the synthesis method of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is required to improve the efficiency of the reaction and increase the yield of the product.
合成法
The synthesis of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves the reaction of 4-hydroxy-2-methylquinoline-3-carboxaldehyde with 4-(benzyloxy)aniline in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to obtain the final product. The synthesis of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is relatively simple and can be achieved through a one-pot reaction. However, the yield of the product is relatively low, and further optimization of the reaction conditions is required to improve the efficiency of the synthesis.
科学的研究の応用
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases.
特性
IUPAC Name |
4-(4-phenylmethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c27-22-14-20(23-24(30-22)19-8-4-5-9-21(19)26-25(23)28)17-10-12-18(13-11-17)29-15-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZNISKXWBWGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(cyclopropylamino)-2-oxoethyl]acetamide](/img/structure/B5493633.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5493655.png)
![N~1~,N~1~-diethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5493659.png)


![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)
![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5493672.png)
![(3aR*,6aS*)-2-allyl-5-[(3-methylphenoxy)acetyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5493674.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]alaninate](/img/structure/B5493677.png)

![methyl 4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]benzoate](/img/structure/B5493684.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5493686.png)